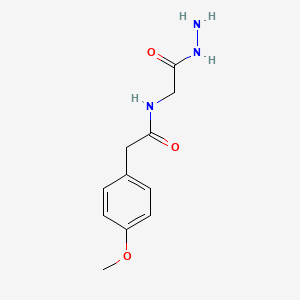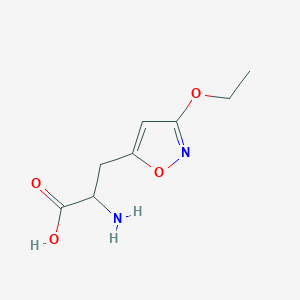
2-Amino-3-(3-ethoxyisoxazol-5-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-3-(3-ethoxyisoxazol-5-yl)propanoic acid is an organic compound that belongs to the class of amino acids It features an isoxazole ring substituted with an ethoxy group at the 3-position and an amino group at the 2-position of the propanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(3-ethoxyisoxazol-5-yl)propanoic acid typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a β-keto ester and hydroxylamine.
Introduction of the Ethoxy Group: The ethoxy group is introduced via an alkylation reaction using ethyl iodide or ethyl bromide in the presence of a base such as sodium hydride.
Amino Acid Backbone Formation: The final step involves the formation of the amino acid backbone through a Strecker synthesis or a similar method, where an aldehyde is reacted with ammonium chloride and potassium cyanide to form an α-amino nitrile, which is then hydrolyzed to yield the amino acid.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the isoxazole ring or the carboxyl group, potentially yielding alcohols or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products:
Oxidation: Products may include ethoxyisoxazole carboxylic acids or aldehydes.
Reduction: Products may include ethoxyisoxazole alcohols or amines.
Substitution: Products may include various substituted isoxazole derivatives.
科学的研究の応用
2-Amino-3-(3-ethoxyisoxazol-5-yl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential role in modulating biological pathways, particularly those involving neurotransmitters.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 2-Amino-3-(3-ethoxyisoxazol-5-yl)propanoic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The isoxazole ring and the amino acid backbone allow it to bind to these targets, potentially modulating their activity. This can lead to changes in cellular signaling pathways, which may have therapeutic effects.
類似化合物との比較
- 2-Amino-3-(3-hydroxyisoxazol-5-yl)propanoic acid
- 2-Amino-3-(5-methyl-3-hydroxyisoxazol-4-yl)propanoic acid
- 2-Amino-3-(3-methoxyisoxazol-5-yl)propanoic acid
Comparison:
- 2-Amino-3-(3-ethoxyisoxazol-5-yl)propanoic acid is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity.
- 2-Amino-3-(3-hydroxyisoxazol-5-yl)propanoic acid has a hydroxyl group instead of an ethoxy group, which may affect its solubility and hydrogen bonding capabilities.
- 2-Amino-3-(5-methyl-3-hydroxyisoxazol-4-yl)propanoic acid features a methyl group, which can impact its steric properties and interactions with molecular targets.
- 2-Amino-3-(3-methoxyisoxazol-5-yl)propanoic acid has a methoxy group, which can alter its electronic properties and reactivity.
特性
分子式 |
C8H12N2O4 |
|---|---|
分子量 |
200.19 g/mol |
IUPAC名 |
2-amino-3-(3-ethoxy-1,2-oxazol-5-yl)propanoic acid |
InChI |
InChI=1S/C8H12N2O4/c1-2-13-7-4-5(14-10-7)3-6(9)8(11)12/h4,6H,2-3,9H2,1H3,(H,11,12) |
InChIキー |
LOQLSKRDZOLQSN-UHFFFAOYSA-N |
正規SMILES |
CCOC1=NOC(=C1)CC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


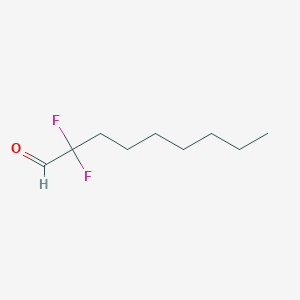
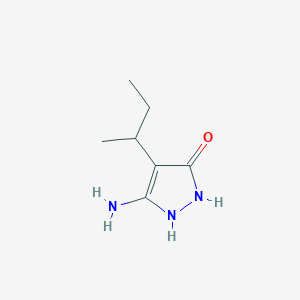
![(4S,5R)-3-((S)-3-Hydroxy-3-(2-methylbenzo[d]thiazol-5-yl)propanoyl)-4-methyl-5-phenyloxazolidin-2-one](/img/structure/B12858765.png)
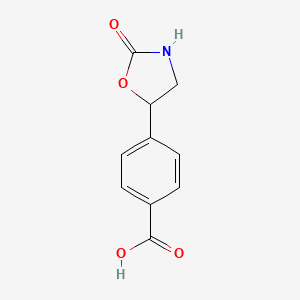
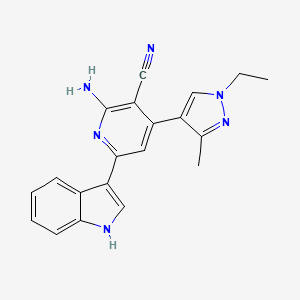
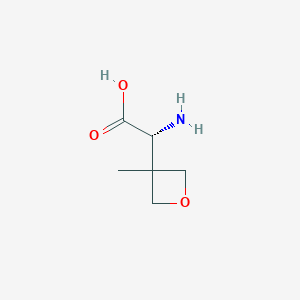
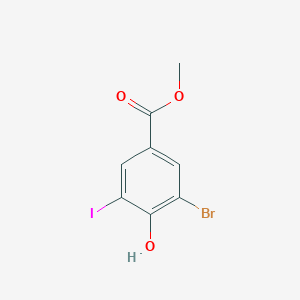
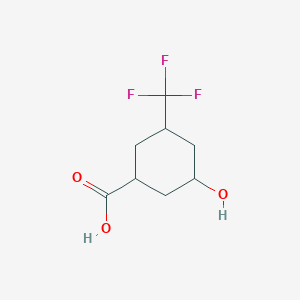
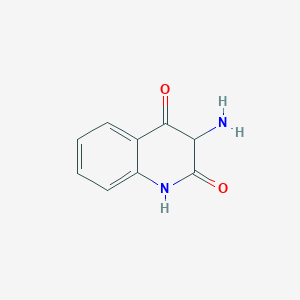
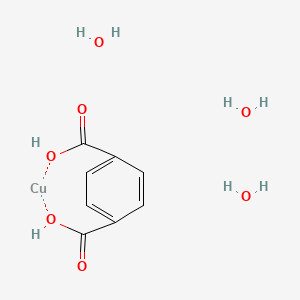
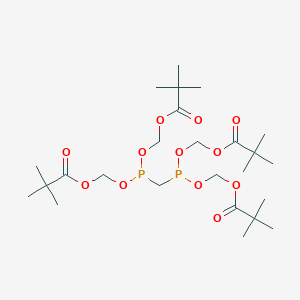
![(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(benzo[d]thiazol-2-yl)propanoic acid](/img/structure/B12858839.png)

